![molecular formula C8H6ClN5 B1517749 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile CAS No. 1099670-02-6](/img/structure/B1517749.png)
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile
Overview
Description
“3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds . The synthesis process involves heating the reaction mixture at reflux and then allowing it to cool down to room temperature .Scientific Research Applications
Facile Access to Polysubstituted Compounds A study by Dawood, Farag, and Ragab (2004) demonstrates the versatility of 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivatives, closely related to the compound of interest, in reacting with nitrogen nucleophiles. This reaction pathway facilitates the synthesis of bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives, showcasing the potential of such compounds in creating polysubstituted molecules for further research applications (Dawood, Farag, & Ragab, 2004).
Antioxidant Agent Synthesis El‐Mekabaty, Etman, and Mosbah (2016) have explored the synthesis of new fused pyrazole derivatives bearing an indole moiety from a similar compound, highlighting its role as a key intermediate. The synthesized pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines exhibited significant antioxidant activities. This suggests the importance of such chemical frameworks in developing new antioxidant agents (El‐Mekabaty, Etman, & Mosbah, 2016).
Molecular Structure and Interaction Studies Research on the gas-phase conformational and intramolecular π–π interaction studies of pyrazolo[3,4-d]pyrimidine derivatives by Yadava, Singh, and Roychoudhury (2011) investigates the structural and electronic properties of compounds structurally related to 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile. These studies provide insights into the molecular behavior crucial for designing compounds with desired biological or chemical properties (Yadava, Singh, & Roychoudhury, 2011).
Antimicrobial Activity and Molecular Docking Sivakumar et al. (2021) focused on the molecular structure, spectroscopic, and quantum chemical studies of a pyrazole derivative, evaluating its antimicrobial activity through molecular docking. Although the compound studied differs, the research methodology indicates how derivatives of this compound could be analyzed for potential antimicrobial properties (Sivakumar et al., 2021).
Mechanism of Action
Target of Action
The primary target of 3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, thereby preventing the phosphorylation of key components for cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . Specifically, it leads to an alteration in cell cycle progression, resulting in cell growth arrest at the G0-G1 stage .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties for this compound . These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of examined cell lines . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . It also leads to apoptosis induction within HCT cells .
Biochemical Analysis
Biochemical Properties
3-{4-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}propanenitrile has been found to interact with CDK2, a cyclin-dependent kinase . This interaction is significant as CDK2 plays a crucial role in cell cycle regulation .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been observed to inhibit the growth of these cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibition of CDK2 . This leads to alterations in cell cycle progression and induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
Its potent inhibitory activity against CDK2 suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may be localized in regions of the cell where this enzyme is active .
Properties
IUPAC Name |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN5/c9-7-6-4-13-14(3-1-2-10)8(6)12-5-11-7/h4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGAHXLJDMNGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C2=C1C(=NC=N2)Cl)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


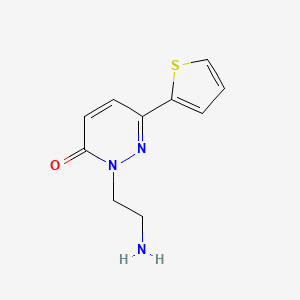
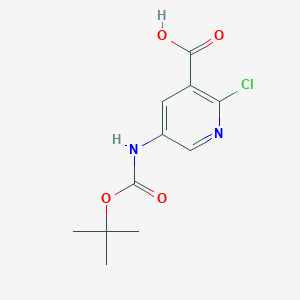

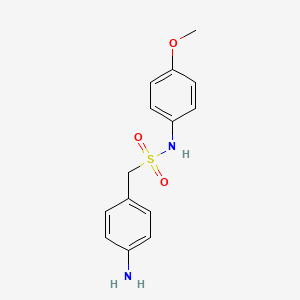
![3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1517675.png)
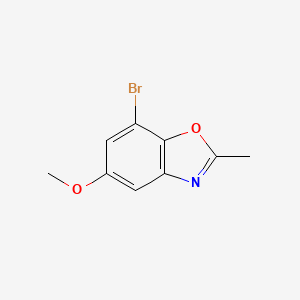
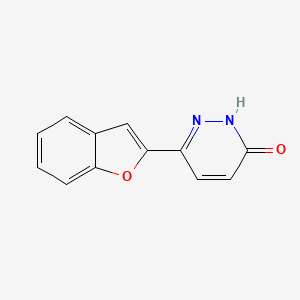
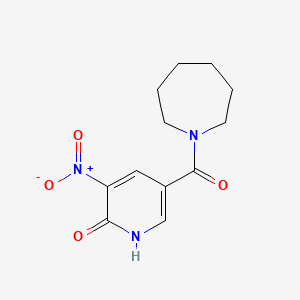



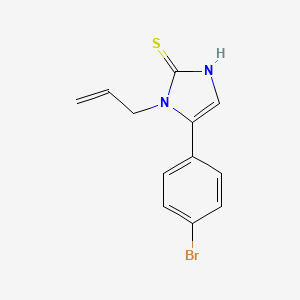
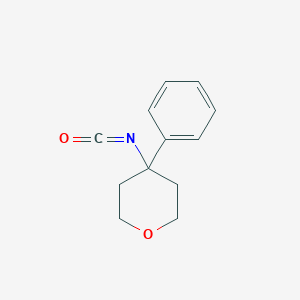
![5-Bromobenzo[d]isoxazol-3-ylamine](/img/structure/B1517689.png)
